REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:6][CH3:7])[CH:4]=[O:5])[CH3:2].S(OC)([O:11][CH3:12])(=O)=O.[CH3:15][O-].[Na+]>CO>[CH3:15][O:5][CH:4]([O:11][CH3:12])[N:3]([CH2:6][CH3:7])[CH2:1][CH3:2] |f:2.3|
|
Name
|
|
Quantity
|
7.8 mol
|
Type
|
reactant
|
Smiles
|
C(C)N(C=O)CC
|
Name
|
|
Quantity
|
985 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
sodium methylate
|
Quantity
|
7.8 mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
while stirring, in the course of which the temperature of the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rose to 40°C
|
Type
|
STIRRING
|
Details
|
After stirring overnight
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
DISTILLATION
|
Details
|
Thereafer the methanol was first distilled from the crystal paste
|
Type
|
DISTILLATION
|
Details
|
was distilled off at 10 mm Hg up to a bath temperature of 17°C
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC(N(CC)CC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 862 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |